2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide belongs to a class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and plant growth-promoting properties . Its structure features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a 2-methyl-2-propenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety.
The compound’s synthetic route likely involves cyclization of thiosemicarbazides or condensation of hydrazides with aldehydes, as seen in related triazole derivatives .
Properties
CAS No. |
330838-36-3 |
|---|---|
Molecular Formula |
C20H19BrN6OS |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(16-3-5-17(21)6-4-16)25-26-20(27)29-13-18(28)24-23-11-15-7-9-22-10-8-15/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+ |
InChI Key |
QJCZMIWKYUGTRG-FOKLQQMPSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinylmethylidene groups. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structural features and biological activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridinylmethylidene moiety are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among analogs of this compound significantly influence their physicochemical properties and bioactivities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
*The target compound’s properties are inferred from analogs.
Key Structural Variations and Implications:
4-Bromophenyl (R2) contributes to electron-withdrawing effects, stabilizing the triazole ring and influencing redox properties .
Hydrazide Modifications: The (E)-4-pyridinylmethylidene group (R3) introduces a hydrogen-bond acceptor site, contrasting with the electron-deficient 2-nitrophenyl group in analogs .
Bioactivity Correlations: Compounds with thiophen-2-yl or pyridinyl substituents exhibit notable antimicrobial and plant growth-promoting activities, suggesting that heteroaromatic groups enhance bioactivity . Lipophilic groups (e.g., 4-tert-butylphenyl) improve membrane permeability but may reduce solubility .
Research Findings and Mechanistic Insights
- Similarity Indexing : Computational studies using Tanimoto and Dice coefficients indicate that analogs with ≥70% structural similarity (e.g., pyridinyl vs. nitrophenyl derivatives) share overlapping bioactivity profiles, such as histone deacetylase (HDAC) inhibition or antioxidant effects .
- NMR and MS Analysis : Comparative NMR of triazole derivatives reveals that substituents at positions 3 and 5 of the triazole ring (e.g., bromophenyl vs. chlorophenyl) induce distinct chemical shift patterns, reflecting changes in electronic environments .
- Antimicrobial Activity : Derivatives with thiophen-2-yl or fluorophenyl groups (e.g., ) show MIC values of 4–16 µg/mL against Staphylococcus aureus, linked to their ability to disrupt bacterial membrane integrity .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide (referred to as Compound A ) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of Compound A, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
Compound A was synthesized through a multi-step reaction involving the formation of the triazole ring and subsequent modifications to introduce the acetohydrazide moiety. The synthesis process typically includes:
- Formation of the Triazole Ring : This involves the reaction of 4-bromophenyl and 2-methyl-2-propenyl derivatives with appropriate thioketones.
- Sulfanylation : The sulfanyl group is introduced to enhance biological activity.
- Acetohydrazide Formation : The final step involves condensation with pyridine derivatives to form the hydrazide linkage.
Characterization techniques such as NMR , IR , and mass spectrometry confirm the structure and purity of Compound A.
Antimicrobial Activity
Compound A has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicate:
- Strong Activity Against Gram-positive Bacteria : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
- Moderate Activity Against Gram-negative Bacteria : It showed weaker activity against Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, revealing that Compound A could serve as a potential antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
Recent studies have explored the anticancer potential of Compound A using various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compound A demonstrated cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
Enzyme Inhibition Studies
In addition to antimicrobial and anticancer activities, Compound A has shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Preliminary assays indicate that Compound A can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on infected wounds treated with formulations containing Compound A showed a reduction in bacterial load and improved healing rates compared to control treatments.
-
Case Study on Cancer Cell Lines :
- Research involving MCF-7 cells treated with varying concentrations of Compound A revealed dose-dependent apoptosis, with significant morphological changes observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
